

Application Notes and Protocols for Moz-IN-2 In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moz-IN-2

Cat. No.: B2993368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moz-IN-2 is a small molecule inhibitor of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc finger protein), also known as KAT6A. MOZ is a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and TIP60) family of HATs, which play crucial roles in regulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity is implicated in various diseases, particularly in acute myeloid leukemia (AML), where chromosomal translocations can lead to the formation of oncogenic fusion proteins such as MOZ-TIF2.[2][3] These fusion proteins contribute to leukemogenesis by altering the expression of key developmental genes, including the HOXA and MEIS1 gene clusters.[3][4] **Moz-IN-2** offers a valuable tool for studying the biological functions of MOZ and for evaluating its potential as a therapeutic target. This document provides detailed protocols for in vitro assays to characterize the activity of **Moz-IN-2**.

Mechanism of Action

MOZ functions as the catalytic subunit of a multi-protein complex that typically includes BRPF1, ING5, and hEAF6. This complex is recruited to specific genomic loci where it acetylates histone tails, primarily H3K9 and H3K23.[1][4] This acetylation leads to a more open chromatin structure, facilitating gene transcription. In the context of AML with a MOZ-TIF2 fusion, the aberrant HAT activity leads to the upregulation of leukemogenic genes. **Moz-IN-2** inhibits the

acetyltransferase activity of MOZ, thereby preventing the acetylation of its histone substrates and subsequently downregulating the expression of MOZ-dependent genes.

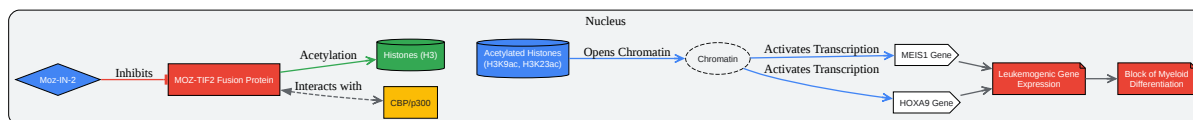
Data Presentation

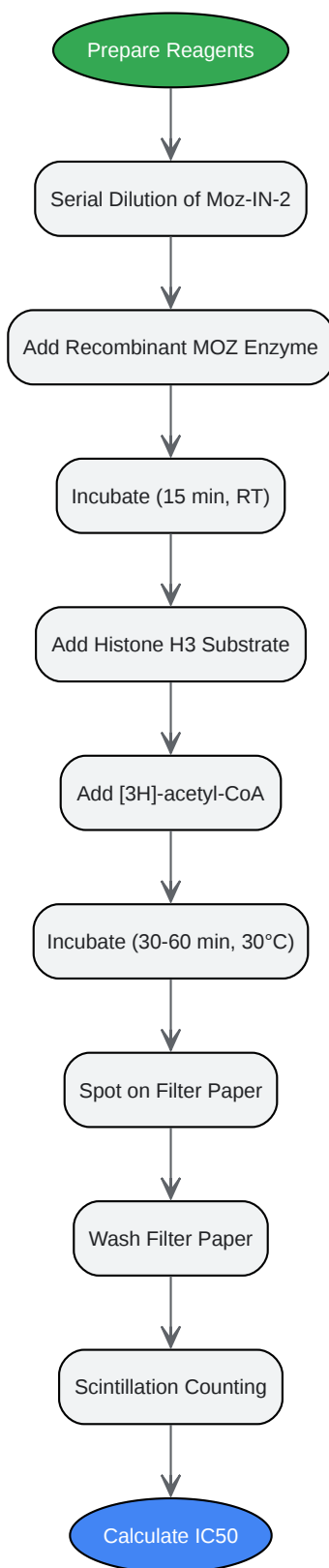
Biochemical and Cellular Activity of Moz-IN-2

Parameter	Value	Assay Type	Target	Notes
IC50	125 μ M	Biochemical	MOZ	Half-maximal inhibitory concentration against the isolated enzyme.
Selectivity IC50	Data not available	Biochemical	p300/CBP, TIP60, etc.	Essential for determining the specificity of the inhibitor.
Cellular IC50	Data not available	Cell-based	Leukemia cell line (e.g., THP-1, MOLM-13)	Measures the concentration required to inhibit a cellular process (e.g., proliferation) by 50%.
Effect on Histone Acetylation	Data not available	Western Blot / Mass Spec	H3K9ac, H3K23ac	Direct measure of target engagement in a cellular context.

Signaling Pathways

MOZ-TIF2 Signaling Pathway in Acute Myeloid Leukemia





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the histone acetyltransferase monocytic leukemia zinc finger protein in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Moz-IN-2 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2993368#moz-in-2-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com